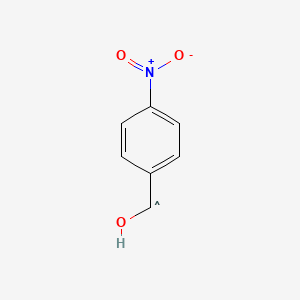
Methyl,hydroxy(4-nitrophenyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl,hydroxy(4-nitrophenyl)-(9ci) is a chemical compound that features a methyl group, a hydroxyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl,hydroxy(4-nitrophenyl)-(9ci) typically involves the nitration of a phenyl compound followed by the introduction of methyl and hydroxyl groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. Subsequent steps may involve the use of methylating agents and hydroxylating agents under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methyl,hydroxy(4-nitrophenyl)-(9ci) may involve large-scale nitration reactors followed by purification processes such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl,hydroxy(4-nitrophenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl,hydroxy(4-nitrophenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl,hydroxy(4-nitrophenyl)-(9ci) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and aromatic ring structure but differ in their overall molecular framework.
8-Hydroxyquinolines: Similar in having a hydroxyl group attached to an aromatic ring, but with different substituents and biological activities.
Uniqueness
Methyl,hydroxy(4-nitrophenyl)-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C7H6NO3 |
|---|---|
Molecular Weight |
152.13 g/mol |
InChI |
InChI=1S/C7H6NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,9H |
InChI Key |
PEDHNIYTYQYWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[CH]O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
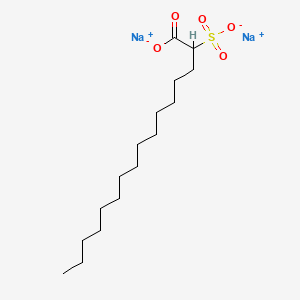
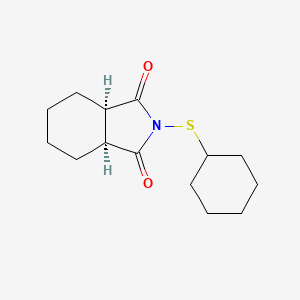
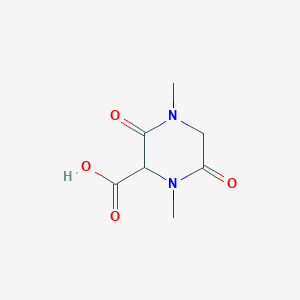
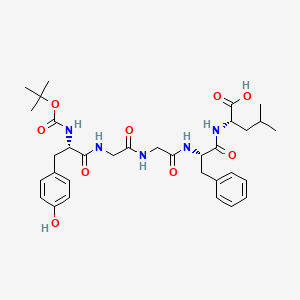
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
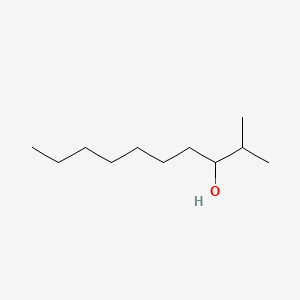

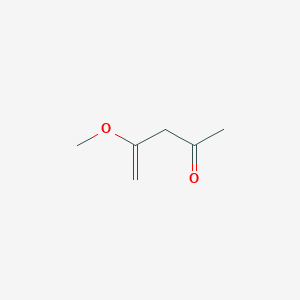
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)

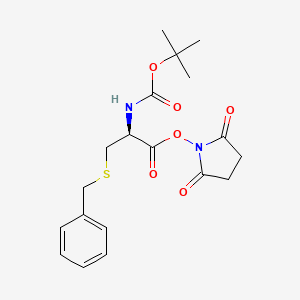
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
